4-(2,2,2-Trifluoro-1-hydroxy-1-methylethyl)benzylalcohol
Description
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-9(15,10(11,12)13)8-4-2-7(6-14)3-5-8/h2-5,14-15H,6H2,1H3 |
InChI Key |
KXIMLNHAQCYNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up the process. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
Liver X Receptor Agonism
T0901317 is primarily recognized as a potent agonist for Liver X Receptors (LXR), which play a critical role in lipid metabolism and cholesterol homeostasis. The compound has shown to enhance the expression of genes involved in cholesterol efflux and fatty acid metabolism, making it a valuable tool in studying metabolic disorders such as obesity and diabetes .
Nuclear Receptor Modulation
Research indicates that T0901317 can modulate the activity of various nuclear receptors beyond LXRs. It has been shown to inhibit the transactivation activity of retinoic acid receptor-related orphan receptors (RORs), specifically RORα and RORγ. This interaction suggests potential therapeutic applications in diseases where these receptors are implicated, such as metabolic syndrome and inflammatory conditions .
Cancer Research
T0901317 has been investigated for its anti-cancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of nuclear receptor pathways. Its effects on cell proliferation and survival are being explored in various cancer models, including breast and prostate cancers .
Table 1: Summary of Biological Activities of T0901317
| Activity Type | Target Receptor | Effect | Reference |
|---|---|---|---|
| LXR Agonism | LXRα / LXRβ | Enhances lipid metabolism | |
| ROR Modulation | RORα / RORγ | Inhibits transactivation | |
| Apoptosis Induction | Cancer Cell Lines | Induces cell death |
Table 2: Potential Therapeutic Applications
| Disease Area | Mechanism of Action | Current Research Status |
|---|---|---|
| Metabolic Disorders | LXR activation | Ongoing |
| Inflammatory Diseases | ROR modulation | Ongoing |
| Cancer | Induction of apoptosis | Preclinical studies |
Case Study 1: Metabolic Regulation
In a study conducted by researchers at the University of California, T0901317 was administered to mice with diet-induced obesity. The results showed a significant reduction in body weight and improved insulin sensitivity due to enhanced cholesterol efflux mediated by LXR activation. This study highlights the compound's potential for developing treatments for metabolic syndrome .
Case Study 2: Cancer Cell Line Studies
A series of experiments were performed on human breast cancer cell lines where T0901317 was found to induce apoptosis through the activation of pro-apoptotic pathways while inhibiting cell proliferation. This suggests its potential utility as an adjunct therapy in breast cancer treatment protocols .
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(4-(hydroxymethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
a. Halogenated Derivatives
- 2,4-Dichloro-α-methylbenzyl alcohol (CAS 1475-13-4): The dichloro and methyl substituents increase molecular weight and hydrophobicity compared to the target compound.
- 4-(2-Bromoethoxy)benzylalcohol: The bromoethoxy group introduces a reactive site for nucleophilic substitution, unlike the non-reactive trifluoroethyl group in the target compound. This difference impacts applications in synthetic chemistry, where bromo derivatives are intermediates for coupling reactions .
b. Amino- and Ether-Functionalized Derivatives
- In contrast, the trifluoromethyl group in the target compound prioritizes lipid membrane penetration, which is critical for central nervous system (CNS)-targeted drugs .
- 4-(tert-Butoxycarbonyloxy)benzylalcohol (CAS 156281-11-7) : The tert-butoxycarbonyl (Boc) group acts as a protective moiety for hydroxyl groups, whereas the trifluoroethyl-hydroxy group in the target compound may participate in hydrogen bonding without requiring protection .
Reactivity in Catalytic Reactions
- Pd/C-Catalyzed Oxidative Esterification : Plain benzyl alcohol achieves >90% conversion to methyl benzoate under optimized conditions . The trifluoroethyl substituent in 4-(2,2,2-Trifluoro-1-hydroxy-1-methylethyl)benzylalcohol may sterically hinder the Pd/C catalyst, reducing esterification efficiency.
- Ru-Catalyzed Reductions : Benzyl alcohol derivatives with electron-withdrawing groups (e.g., trifluoromethyl) are less reactive in reductions compared to benzaldehyde, as seen in IPA/base systems with Ru-p-cymene catalysts .
Comparative Data Table
Biological Activity
4-(2,2,2-Trifluoro-1-hydroxy-1-methylethyl)benzylalcohol is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12F3O2
- Molecular Weight : 250.21 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Biological Activity Overview
The biological activity of this compound primarily revolves around its effects on various cellular processes. Research indicates potential applications in anti-inflammatory and anticancer therapies.
-
Anti-inflammatory Effects :
- The compound inhibits the production of pro-inflammatory cytokines.
- It modulates pathways associated with NF-kB and MAPK signaling.
-
Anticancer Properties :
- Exhibits cytotoxic effects on several cancer cell lines.
- Induces apoptosis through the intrinsic pathway by activating caspases.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Apoptosis Induction | Activation of caspases |
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered at varying doses (10 mg/kg, 20 mg/kg) and showed a significant reduction in paw swelling and serum levels of TNF-alpha and IL-6 compared to control groups.
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed that the compound induced apoptosis as evidenced by increased Annexin V staining.
Q & A
Advanced Question
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) due to fluorinated benzyl alcohols’ known interactions .
- QSAR Modeling : Relate substituent effects (e.g., CF₃, OH) to bioactivity using descriptors like logP and Hammett constants .
- Metabolite Identification : Incubate with liver microsomes and profile metabolites via LC-MS/MS .
How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Question
- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., cellulose-based) for enantiomer separation .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to control stereochemistry .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
